molecular formula C8H14ClF2NO3 B13471023 2,2-Difluoro-4-(morpholin-4-yl)butanoicacidhydrochloride

2,2-Difluoro-4-(morpholin-4-yl)butanoicacidhydrochloride

Cat. No.: B13471023
M. Wt: 245.65 g/mol
InChI Key: YQSMEPISOUWFFR-UHFFFAOYSA-N
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Description

2,2-Difluoro-4-(morpholin-4-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C8H13F2NO3·HCl It is characterized by the presence of a morpholine ring and two fluorine atoms attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-4-(morpholin-4-yl)butanoic acid hydrochloride typically involves the following steps:

    Formation of the Butanoic Acid Backbone: The initial step involves the synthesis of the butanoic acid backbone, which can be achieved through various organic synthesis methods.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under controlled conditions.

    Morpholine Ring Addition: The morpholine ring is introduced through nucleophilic substitution reactions, where morpholine reacts with an appropriate precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-4-(morpholin-4-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-Difluoro-4-(morpholin-4-yl)butanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-difluoro-4-(morpholin-4-yl)butanoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and specificity, leading to modulation of biological pathways. The morpholine ring may also contribute to its activity by facilitating interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-4-(4-morpholinyl)butanoic acid: Similar structure but without the hydrochloride salt.

    2-Amino-4-(morpholin-4-yl)butanoic acid: Contains an amino group instead of fluorine atoms.

    4-(Morpholin-4-yl)butanoic acid: Lacks the fluorine atoms.

Uniqueness

2,2-Difluoro-4-(morpholin-4-yl)butanoic acid hydrochloride is unique due to the presence of both fluorine atoms and the morpholine ring, which can enhance its chemical stability and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of 2,2-difluoro-4-(morpholin-4-yl)butanoic acid hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H14ClF2NO3

Molecular Weight

245.65 g/mol

IUPAC Name

2,2-difluoro-4-morpholin-4-ylbutanoic acid;hydrochloride

InChI

InChI=1S/C8H13F2NO3.ClH/c9-8(10,7(12)13)1-2-11-3-5-14-6-4-11;/h1-6H2,(H,12,13);1H

InChI Key

YQSMEPISOUWFFR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(C(=O)O)(F)F.Cl

Origin of Product

United States

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